

# Application of C3a (70-77) in Stroke Recovery Models: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C3a (70-77)

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## Introduction

The complement system, a crucial component of innate immunity, has been identified as a significant player in the pathophysiology of ischemic stroke. The complement component C3a and its receptor, C3aR, are at the forefront of this complex interplay, exhibiting a dual role that is dependent on the temporal phase of stroke pathology.<sup>[1][2]</sup> In the acute phase following an ischemic event, C3a/C3aR signaling is largely detrimental, contributing to neuroinflammation, reactive gliosis, and neuronal injury.<sup>[1][3]</sup> Conversely, in the subacute and chronic phases, this signaling pathway demonstrates neuroprotective and restorative functions, promoting neural plasticity and functional recovery.<sup>[1][4]</sup>

The C3a peptide (70-77) is the C-terminal octapeptide of C3a, which is the smallest active fragment that can bind to and activate the C3a receptor (C3aR). This makes it a key molecule of interest for therapeutic development in stroke recovery. These application notes provide an overview of the utility of **C3a (70-77)** in preclinical stroke recovery models, summarizing key quantitative data and providing detailed experimental protocols.

## Data Presentation

The following tables summarize the key quantitative findings from studies investigating the role of C3a/C3aR signaling in stroke recovery models.

Table 1: Effects of C3a/C3aR Signaling on Functional Recovery and Neural Plasticity

Model/Treatment	Key Findings	Quantitative Data	Reference
C3aR-deficient (C3aR <sup>-/-</sup> ) mice vs. Wild-Type (WT) mice	Improved recovery in the acute phase after stroke.	Faster and more complete recovery of forepaw motor function.	<a href="#">[5][6]</a>
GFAP-C3a transgenic mice (C3a overexpression) vs. WT mice	Increased post-stroke expression of GAP43, a marker of axonal sprouting and plasticity, in the peri-infarct cortex.	Statistically significant increase in GAP43 expression ( $P < 0.01$ ).	<a href="#">[7][8]</a>
Intranasal C3a treatment in WT mice (starting 7 days post-stroke)	Accelerated recovery of motor function and increased synaptic density in the peri-infarct cortex.	Robustly increased synaptic density ( $P < 0.01$ ) and expression of GAP43 ( $P < 0.05$ ). Faster and more complete recovery of forepaw motor function ( $P < 0.05$ ).	<a href="#">[7][8][9][10]</a>
Intranasal C3a treatment in WT mice (starting 7 days post-stroke)	Upregulated Insulin-like growth factor 1 (Igf1) and Thrombospondin 4 (Thbs4) in the peri-infarct cortex.	Significant upregulation of Igf1 and Thbs4.	<a href="#">[5][6]</a>

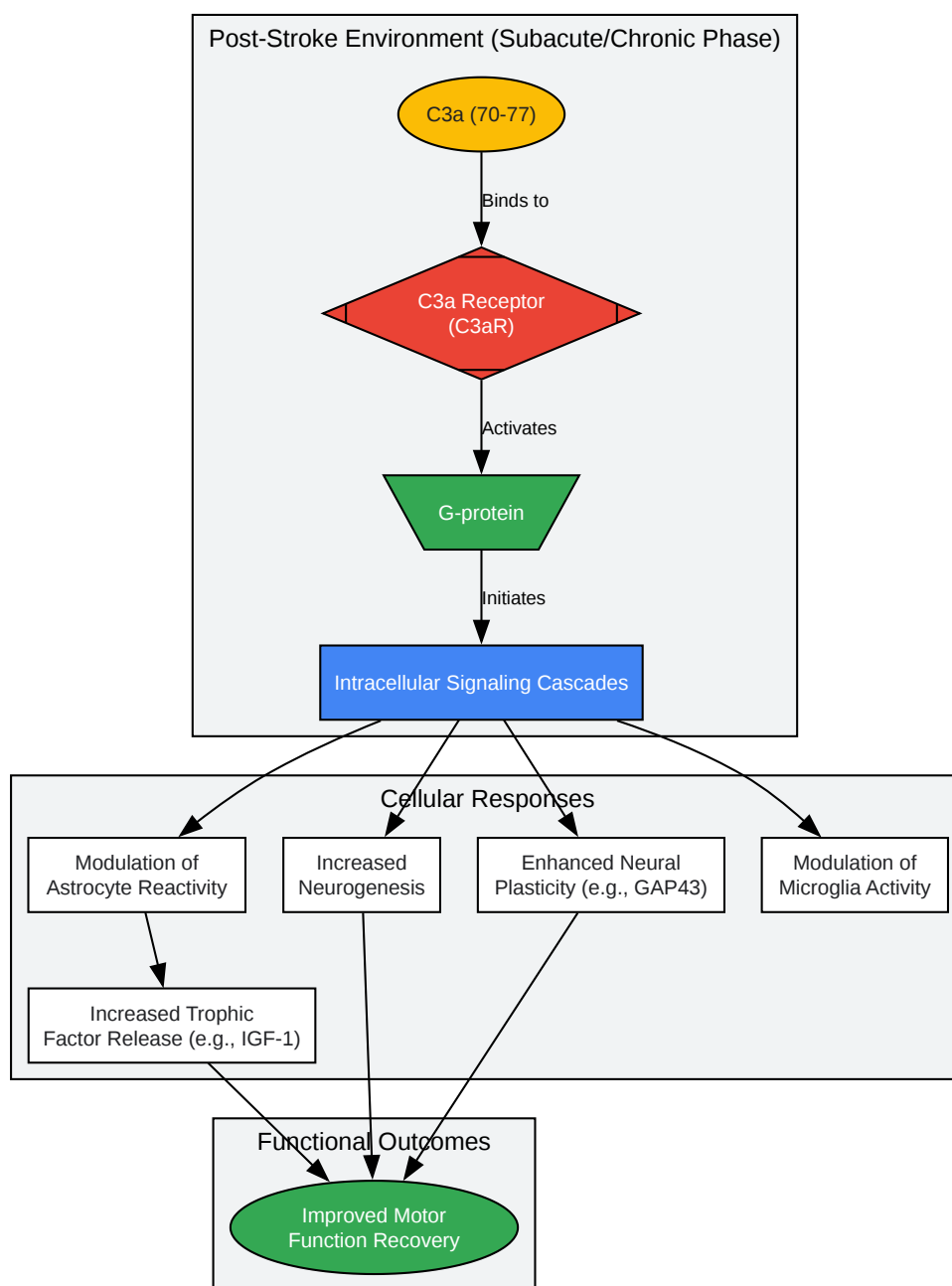
Table 2: Effects of C3a/C3aR Signaling on Glial Cell Response

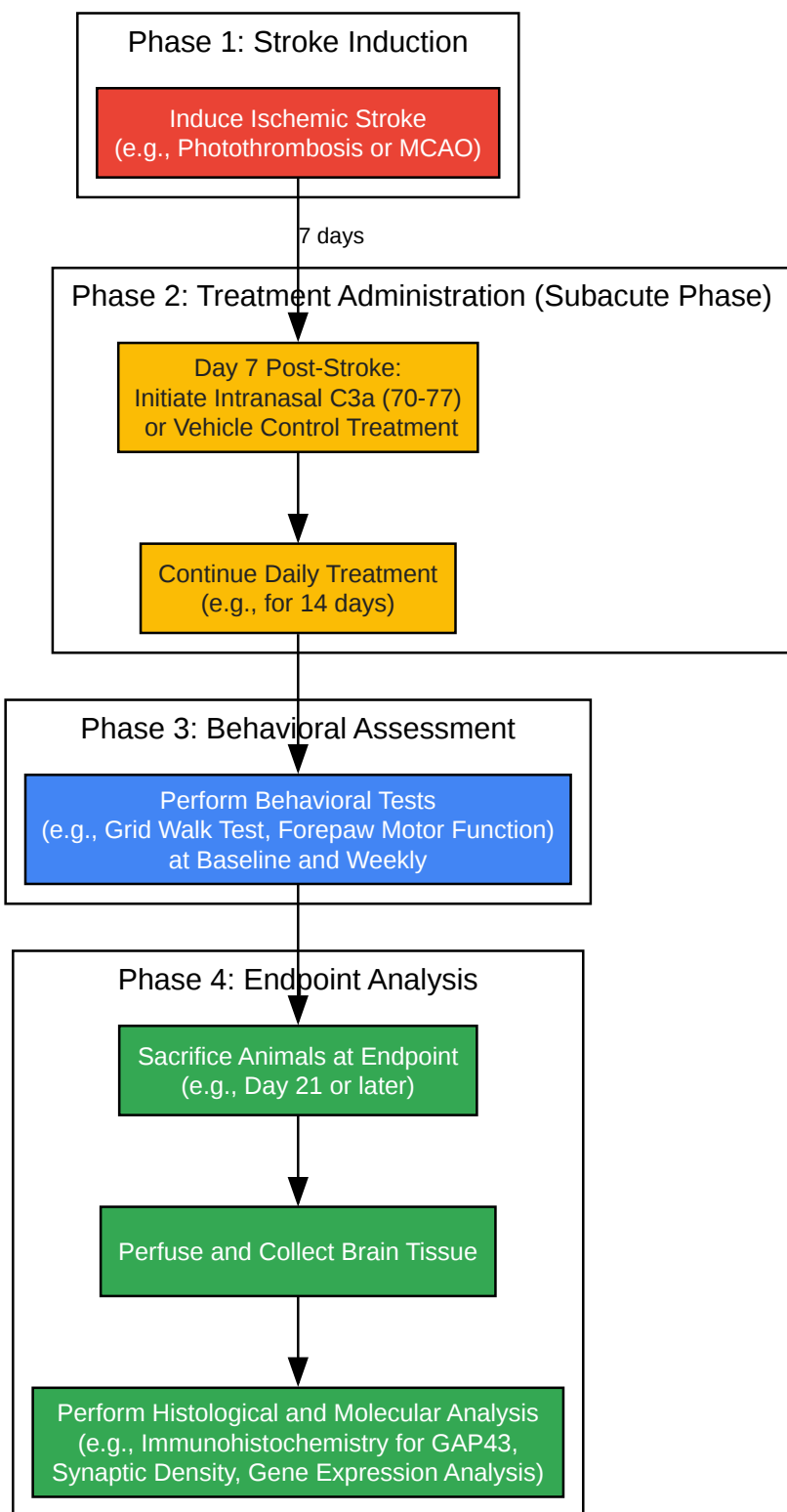
Model/Treatment	Key Findings	Quantitative Data	Reference
C3aR-/- mice vs. WT mice	Increased peri-infarct astrocyte reactivity and reduced microglia density.	Statistically significant differences in glial cell populations.	<a href="#">[5]</a> <a href="#">[6]</a>
GFAP-C3a transgenic mice vs. WT mice	Reduced astrocyte reactivity and increased microglia density in the peri-infarct cortex.	Statistically significant differences in glial cell populations.	<a href="#">[5]</a> <a href="#">[6]</a>
Intranasal C3a treatment in WT mice (starting 7 days post-stroke)	Attenuated astrocyte reactivity without enhancing microgliosis.	Modulation of astrocyte reactivity observed.	<a href="#">[5]</a> <a href="#">[6]</a>
In vitro ischemia model with C3a treatment	Increased survival of astrocytes and reduced expression of Glial Fibrillary Acidic Protein (GFAP).	C3a promotes astrocyte survival.	<a href="#">[5]</a> <a href="#">[8]</a>

## Signaling Pathways and Experimental Workflow

### C3a/C3aR Signaling in Stroke Recovery

The C3a receptor (C3aR) is a G-protein-coupled receptor expressed on various central nervous system cells, including neurons, astrocytes, and microglia.[\[4\]](#)[\[11\]](#)[\[12\]](#) The binding of C3a or its active fragment **C3a (70-77)** to C3aR initiates intracellular signaling cascades that have context-dependent effects on cellular function. In the context of stroke recovery, this signaling is implicated in promoting neurogenesis, stimulating neural plasticity, and modulating the activity of glial cells to create a more favorable environment for repair.[\[1\]](#)[\[11\]](#)[\[12\]](#)





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## References

- 1. The Complex Role of the Complement C3a Receptor (C3aR) in Cerebral Injury and Recovery Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Complement C3a Receptor to Improve Outcome After Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complement C3a treatment accelerates recovery after stroke via modulation of astrocyte reactivity and cortical connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complement C3a treatment accelerates recovery after stroke via modulation of astrocyte reactivity and cortical connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complement peptide C3a stimulates neural plasticity after experimental brain ischaemia [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. C3a Receptor Signaling Inhibits Neurodegeneration Induced by Neonatal Hypoxic-Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | C3a Receptor Signaling Inhibits Neurodegeneration Induced by Neonatal Hypoxic-Ischemic Brain Injury [frontiersin.org]
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)